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Diclofenac acyl-D-glucuronide

Cat. No.: B13404927
M. Wt: 472.3 g/mol
InChI Key: JXIKYYSIYCILNG-UHFFFAOYSA-N
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Description

Contextualization within Drug Metabolism and Conjugation Biochemistry

The biotransformation of foreign compounds (xenobiotics) like diclofenac (B195802) is a critical physiological process, often categorized into Phase I and Phase II reactions. interchim.fr Diclofenac acyl-D-glucuronide is a major metabolite formed during Phase II metabolism. nih.gov This process, known as glucuronidation, involves the conjugation of diclofenac with glucuronic acid. cymitquimica.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent drug, which facilitates its excretion from the body, primarily via urine. cymitquimica.com

This conjugation reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). biosynth.com Research has identified specific UGT isoforms responsible for the glucuronidation of diclofenac. Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that UGT2B7 is the primary enzyme catalyzing the formation of diclofenac acyl glucuronide at a high rate. nih.govoup.comcapes.gov.br While UGT2B7 is the major contributor, other isoforms such as UGT1A6, UGT1A9, and UGT2B15 also catalyze the reaction, but at considerably lower rates. oup.comcapes.gov.br In contrast, isoforms like UGT1A1, UGT1A4, and UGT1A8 show no activity towards diclofenac. oup.com The high expression of UGT2B7 in the liver corresponds to the organ's significant role in this metabolic pathway. nih.gov

Table 1: Research Findings on UGT Isoform Activity in Diclofenac Glucuronidation

UGT Isoform Catalytic Rate of Diclofenac Glucuronidation (pmol/min/mg protein) Key Finding Source
Human UGT2B7 High (>500) Major isoform involved in diclofenac glucuronidation. nih.govoup.comcapes.gov.br oup.comcapes.gov.br
Human UGT1A9 Moderate (166) Contributes to glucuronidation at a moderate rate. oup.comcapes.gov.br oup.comcapes.gov.br
Human UGT1A6 Low (<20) Catalyzes glucuronidation at a low rate. oup.com oup.com
Human UGT2B15 Low (<20) Catalyzes glucuronidation at a low rate. oup.com oup.com
Rat UGT2B1 High (250) A major isoform involved in diclofenac glucuronidation in rats. oup.comcapes.gov.br oup.comcapes.gov.br

Significance as a Reactive Metabolite in Xenobiotic Biotransformation Studies

While glucuronidation is typically viewed as a detoxification pathway, the resulting acyl glucuronide of diclofenac is chemically reactive. oup.comvulcanchem.com This reactivity is a focal point in xenobiotic biotransformation studies because it is implicated in the formation of covalent protein adducts. researchgate.netnih.gov The formation of this compound is considered a critical step leading to this covalent binding. capes.gov.br

Table 2: Detailed Research Findings on the Reactivity of this compound

Research Finding Description Significance in Research Source
Formation of Protein Adducts The formation of protein-reactive metabolites is a key factor in diclofenac's bioactivation. Covalent protein adducts have been detected in patients. This finding links the metabolite to potential mechanisms of idiosyncratic drug-induced liver injury (DILI). researchgate.netnih.gov researchgate.netnih.gov
Dependence on Glucuronidation Covalent binding of diclofenac to proteins is dependent on the initial formation of its acyl glucuronide metabolite. This establishes the glucuronidation step as the rate-limiting factor for the production of the reactive species. capes.gov.br capes.gov.br
Role of UGT2B7 Polymorphisms The UGT2B7*2 genetic variant shows a significantly lower intrinsic clearance of diclofenac compared to the wild-type enzyme. This suggests that genetic factors can alter exposure to the reactive metabolite, potentially shifting metabolism towards other pathways. researchgate.netnih.gov researchgate.netnih.gov
Chemical Instability Acyl glucuronides are known to be chemically unstable and can covalently modify proteins. This inherent reactivity is the basis for its investigation as a potentially harmful intermediate in drug metabolism. oup.com oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19Cl2NO8 B13404927 Diclofenac acyl-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKYYSIYCILNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical and Enzymatic Formation of Diclofenac Acyl D Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoform Specificity in Conjugation

The formation of Diclofenac (B195802) Acyl-D-Glucuronide is not a uniform process but is instead selectively catalyzed by specific UGT isoforms. Research has identified key players in this metabolic pathway, with UGT2B7 being a primary contributor. However, other isoforms also participate, highlighting the complexity of diclofenac metabolism.

Characterization of UGT2B7 Involvement in Diclofenac Glucuronidation

UGT2B7 has been consistently identified as a major enzyme responsible for the glucuronidation of diclofenac in humans. nih.govresearchgate.net Studies using recombinant human UGT isoforms have demonstrated that UGT2B7 exhibits the highest activity in forming Diclofenac Acyl-D-Glucuronide. nih.gov In fact, its reaction rate has been shown to be more than double that of several other UGT isoforms. nih.gov The significant role of UGT2B7 is further supported by strong correlations observed between diclofenac glucuronidation and the glucuronidation of morphine, a known UGT2B7 substrate, in human liver microsome samples. acs.org While UGT2B7 is a major player, polymorphisms in the UGT2B7 gene can lead to inter-individual variability in diclofenac metabolism. vulcanchem.com

Exploration of Other UGT Isoforms (e.g., UGT1A9, UGT1A3, UGT1A6) in this compound Formation

While UGT2B7 is predominant, other UGT isoforms also contribute to the formation of this compound. Studies have shown that UGT1A3, UGT1A6, and UGT1A9 are involved in this metabolic process, albeit with lower reaction rates compared to UGT2B7. nih.gov Interestingly, the contribution of different UGT isoforms can be tissue-specific. For example, while UGT2B7 is highly expressed in the liver, UGT2B17 appears to be the major isoform responsible for diclofenac glucuronidation in the intestine. nih.gov This is significant because UGT2B7 is less abundant in the small intestine. nih.gov The involvement of multiple UGT enzymes, including UGT1A9, in the hepatic metabolism of NSAIDs like diclofenac has been noted. scispace.com However, some studies have suggested that UGT1A1 and UGT1A3 may not be principal catalysts in the liver for diclofenac glucuronidation. scispace.com

In Vitro Microsomal Reaction Systems for this compound Biosynthesis

To study the formation of this compound, researchers utilize in vitro systems, primarily with liver microsomes. These preparations contain the UGT enzymes necessary for the conjugation reaction. In a typical setup, diclofenac is incubated with liver microsomes that have been fortified with cofactors such as UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. acs.org The reaction is often initiated by the addition of UDPGA and carried out at a physiological temperature of 37°C. acs.org To enhance the activity of the UGT enzymes, which are located within the lumen of the endoplasmic reticulum, a detergent like alamethicin (B1591596) may be included to permeabilize the microsomal membrane. acs.org The rate of this compound formation can then be measured over time using analytical techniques like ultra high-performance liquid chromatography (UHPLC). nih.govmdpi.com

Comparative Glucuronidation Rates Across Species and Tissues

The rate of this compound formation exhibits significant variability depending on the animal species and the specific tissue being examined. These differences have important implications for the extrapolation of preclinical data to humans.

Species-Dependent Variations in this compound Formation (e.g., rat, dog, mouse, human)

Studies comparing diclofenac glucuronidation in liver microsomes from various species, including rats, dogs, mice, monkeys, and humans, have revealed notable differences. mdpi.com For instance, at a substrate concentration of 10 μM, the metabolic rate in rat liver microsomes was found to be the slowest, while monkey liver microsomes exhibited the highest rate. mdpi.com Interestingly, the intrinsic clearance (Clint) of diclofenac glucuronidation was fastest in dog liver microsomes. mdpi.com These species-dependent differences highlight that animal models may not always accurately predict diclofenac metabolism in humans. nih.gov

Below is a table summarizing the kinetic parameters of diclofenac glucuronidation in liver microsomes from different species.

SpeciesVmax (nmol/min/mg)Km (μM)
Human4.3<20
Rat0.9<20
Dog--
Mouse--
Monkey--
Data for Vmax and Km in human and rat liver microsomes. acs.org Data for dog, mouse, and monkey were not explicitly provided in the search results.

Tissue-Specific Glucuronidation Profiles (e.g., liver, intestine, kidney)

The formation of this compound is not confined to the liver; other tissues such as the intestine and kidney also possess the enzymatic machinery for this reaction. nih.govmdpi.com However, the rates of glucuronidation vary significantly between these tissues. In both humans and rats, the liver demonstrates significantly higher rates of diclofenac glucuronidation compared to the intestine and kidney. nih.govmdpi.com This suggests that the liver is the primary organ for the glucuronidation of diclofenac. nih.gov The intestine, however, plays a crucial role, with UGT2B17 being a key enzyme in this tissue. nih.gov In mice, diclofenac acyl glucuronide has been observed to be localized to the inner medulla of the kidney. researchgate.net

The following table illustrates the comparative rates of diclofenac glucuronidation in different human and rat tissues.

TissueSpeciesGlucuronidation Rate (nmol/min/mg protein)
LiverHumanSignificantly higher than intestine and kidney nih.govmdpi.com
IntestineHumanLower than liver nih.govmdpi.com
KidneyHumanLower than liver nih.govmdpi.com
LiverRatSignificantly higher than intestine and kidney nih.govmdpi.com
IntestineRatLower than liver nih.govmdpi.com
KidneyRatLower than liver nih.govmdpi.com

Chemical Reactivity and Transformation Mechanisms of Diclofenac Acyl D Glucuronide

Acyl Migration and Isomerization Pathways

The 1-O-β-acyl glucuronide of diclofenac (B195802) is known to be unstable and can undergo intramolecular acyl migration to form various positional isomers. researchgate.net This process involves the transfer of the diclofenac acyl group from the anomeric C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups.

Diclofenac-AG spontaneously rearranges under physiological conditions to form β-glucuronidase-resistant 2-, 3-, and 4-O-acyl isomers. researchgate.net This isomerization is influenced by pH, with changes from acidic to physiologic conditions promoting these rearrangements. researchgate.net In buffered solutions at pH 7.4, Diclofenac-AG undergoes rapid rearrangement. nih.gov The formation of these positional isomers follows a sequential pattern, with the C-2 isomer appearing first, followed by the C-3 and C-4 isomers. nih.gov In a study conducted in a buffered human serum albumin (HSA) solution, the quantities of the 2-, 3-, and 4-O-positional isomers surpassed that of the parent 1-O-β-acyl glucuronide after approximately 1, 2, and 3 hours, respectively. nih.gov

Table 1: Degradation Half-life of Diclofenac Acyl-D-Glucuronide at 37°C

ConditionHalf-life (hours)Reference
0.1M Phosphate Buffer (pH 7.4)0.78 liverpool.ac.uk
pH 7.40.51 nsf.gov
Buffer alone (100 mM potassium phosphate, pH 7.4)0.537 nih.gov

Hydrolysis and Degradation Kinetics

In addition to acyl migration, Diclofenac-AG can undergo hydrolysis, which involves the cleavage of the ester bond to release the parent drug, diclofenac, and D-glucuronic acid.

The hydrolytic stability of Diclofenac-AG is highly dependent on pH. researchgate.netnsf.gov The ester linkage is susceptible to hydrolysis, and this process, along with acyl migration, contributes to its degradation. nsf.gov Glucuronides are known to undergo rapid hydrolysis at pH 7.4. nsf.gov The change from acidic to physiological pH conditions can drive the rearrangement and subsequent reactions of Diclofenac-AG. researchgate.net While acyl migration is a dominant pathway, hydrolysis to the parent carboxylate also occurs, although to a lesser extent under certain in vitro conditions. nih.gov The presence of plasma esterases can also contribute to the hydrolysis of acyl glucuronides. liverpool.ac.uk

The primary degradation products resulting from the chemical instability of this compound are its positional isomers (2-, 3-, and 4-O-glucuronides) and the parent drug, diclofenac, formed via hydrolysis. nih.gov Under certain metabolic conditions, further degradation products can be observed. For instance, in the presence of human liver microsomes, the oxidative metabolism of diclofenac acyl glucuronide can lead to the formation of 4'-hydroxy diclofenac acyl glucuronide. nih.gov Additionally, the formation of a diclofenac-lactam has been identified as a degradation product of diclofenac itself under specific conditions, and it is plausible that this could also be a downstream product following the hydrolysis of the acyl glucuronide. nih.gov

Transacylation Reactions with Nucleophiles

The electrophilic nature of the acyl carbon in Diclofenac-AG makes it susceptible to attack by nucleophiles, leading to transacylation reactions. This reactivity is a key aspect of its potential to form covalent adducts with biological macromolecules.

Diclofenac-AG can react with the endogenous nucleophile glutathione (B108866) (GSH) to form a diclofenac-S-acyl-glutathione thioester. researchgate.net This reaction represents a detoxification pathway, but the resulting thioester may also be reactive. Furthermore, Diclofenac-AG has been shown to form covalent adducts with proteins, such as human serum albumin and dipeptidyl peptidase IV. researchgate.net This covalent binding occurs through transacylation reactions with nucleophilic residues on the proteins, such as lysine (B10760008), serine, or threonine. Both transacylation and glycation reactions, the latter involving the rearranged isomers, are mechanisms by which Diclofenac-AG can react with proteins. researchgate.net

Interaction with Glutathione (GSH) and Formation of Thioester Adducts (e.g., Diclofenac-S-acyl-glutathione)

This compound is an electrophilic metabolite capable of reacting with nucleophiles. One of the key reactions it undergoes is transacylation with the endogenous antioxidant glutathione (GSH), leading to the formation of a thioester adduct known as Diclofenac-S-acyl-glutathione. This reaction has been demonstrated both in vitro and in vivo.

In in vitro studies, the incubation of this compound with GSH under physiological conditions (pH 7.4 and 37°C) results in the time-dependent formation of Diclofenac-S-acyl-glutathione. Research has shown a linear formation of this thioester at a rate of approximately 3 µM/h during the first hour of incubation, reaching a maximum concentration of 3.7 µM after two hours.

Further investigations using rat and human hepatocytes have also confirmed the formation of Diclofenac-S-acyl-glutathione when incubated with the parent drug, diclofenac. In these systems, the formation of the thioester adduct was rapid, with maximum concentrations of 1 nM and 0.8 nM being reached in rat and human hepatocytes, respectively, after just 4 minutes of incubation. Interestingly, the formation of Diclofenac-S-acyl-glutathione in hepatocytes does not appear to be solely dependent on the presence of this compound. This suggests that other reactive acylating metabolites of diclofenac may also contribute to its formation. The presence of Diclofenac-S-acyl-glutathione has also been confirmed in the bile of rats administered diclofenac, providing in vivo evidence for this biotransformation pathway.

In Vitro Formation of Diclofenac-S-acyl-glutathione
Experimental SystemInitial ReactantsFormation RateMaximum ConcentrationTime to Max. ConcentrationReference
Buffer (pH 7.4, 37°C)This compound (100 µM), GSH (10 mM)3 µM/h3.7 µM2 hours
Rat HepatocytesDiclofenac (100 µM)Not specified1 nM4 minutes
Human HepatocytesDiclofenac (100 µM)Not specified0.8 nM4 minutes

Comparative Reactivity of this compound and its Thioester Products

The chemical stability and reactivity of this compound and its thioester adduct, Diclofenac-S-acyl-glutathione, are of significant interest. This compound is known to be an unstable molecule. A major reaction it undergoes is acyl migration, where the diclofenac moiety moves to different positions on the glucuronic acid ring, forming less reactive isomers. The half-life for this acyl migration process has been determined to be approximately 54 minutes under in vitro conditions (pH 7.4, 37°C).

The thioester product, Diclofenac-S-acyl-glutathione, is also unstable. It has been shown to degrade primarily through two pathways: conversion to 1-(2,6-dichlorophenyl)indolin-2-one and hydrolysis back to the parent compound, diclofenac.

While both the acyl glucuronide and the thioester are reactive, there is evidence to suggest a difference in their stability. The formation of Diclofenac-S-acyl-glutathione in vivo has been proposed to function as a detoxification pathway for the reactive this compound. However, it is also suggested that the thioester may act as a more stable, albeit still reactive, transport form of the parent acyl glucuronide. This implies that while both are chemically labile, the thioester may have a longer lifespan in a biological system, potentially allowing for wider distribution and interaction with other molecules. The half-life of numerous acyl glucuronides has been shown to vary significantly, which can be a predictor of the potential for adverse reactions of the parent drug.

Comparative Stability and Degradation of this compound and its Thioester Adduct
CompoundPrimary Reaction/Degradation PathwayKey ProductsHalf-life (t1/2)Reference
This compoundAcyl migrationLess reactive isomers of the glucuronide~54 minutes
Diclofenac-S-acyl-glutathioneDegradation1-(2,6-dichlorophenyl)indolin-2-one, DiclofenacNot specified

Molecular Mechanisms of Interaction with Biological Macromolecules and Transporters

Covalent Adduct Formation with Proteins

The formation of covalent adducts between DAG and proteins is a critical aspect of its molecular behavior. This reactivity is thought to be a potential mechanism underlying some of the adverse effects associated with diclofenac (B195802), although a direct causal link is complex and multifactorial.

The covalent binding of DAG to proteins can occur through two primary mechanisms: acyl migration and glycation. nih.gov

Acyl Migration (Transacylation): This process involves the direct transfer of the diclofenac acyl group from the glucuronic acid moiety to a nucleophilic residue on a protein, such as a lysine (B10760008) or cysteine. nih.govingentaconnect.com This results in the formation of an amide or thioester bond between the drug and the protein, with the release of glucuronic acid. Studies have shown that an S-acyl-cysteine thioester adduct can form initially via transacylation, which can then rearrange intramolecularly to a more stable N-acyl-cysteine amide adduct. ingentaconnect.com

Glycation: In this mechanism, the DAG molecule undergoes intramolecular rearrangement (acyl migration) to form isomeric structures. nih.gov These isomers can then react with nucleophilic sites on proteins, typically the amino groups of lysine residues, leading to the formation of a covalent bond that retains the glucuronic acid moiety as part of the adduct. nih.govnih.gov This process is distinct from transacylation as the entire glucuronide conjugate, not just the acyl group, becomes attached to the protein.

The reactivity of DAG and its propensity to form adducts are influenced by its chemical stability. Generally, acyl glucuronides of the phenylacetic acid type, like diclofenac, are more reactive and have shorter half-lives compared to other types. ingentaconnect.comresearchgate.net

Research has identified covalent adducts of DAG with several specific proteins, both in vitro and in vivo.

UDP-Glucuronosyltransferase (UGT) Isoforms: UGTs are the enzymes responsible for the formation of DAG from diclofenac. nih.govoup.com Studies have demonstrated that DAG can form covalent adducts with the very enzymes that catalyze its synthesis. nih.govresearchgate.net Among the UGT isoforms, UGT1A9 and UGT2B7 are significantly involved in diclofenac glucuronidation. nih.govoup.com The capacity of DAG to form covalent adducts has been shown to be approximately 10 times higher with UGT1A9 and UGT2B7 compared to the acyl glucuronide of mefenamic acid. nih.govresearchgate.net This adduction can potentially lead to the dysfunction of these enzymes. nih.gov

Albumin: Human serum albumin (HSA) is a major plasma protein that has been shown to form covalent adducts with DAG. nih.gov In vitro studies have demonstrated that synthetic diclofenac 1-β-acyl glucuronide can acylate and/or glycate multiple lysine residues on HSA. nih.gov Analysis of HSA from patients taking diclofenac has confirmed the presence of both N-acylation and glycation adducts, providing conclusive evidence of these modification pathways occurring in vivo. nih.gov

Other Hepatic Proteins: In addition to UGTs and albumin, DAG has been shown to form adducts with other hepatic proteins. Immunochemical studies have detected diclofenac-protein adducts in the livers of mice and rats treated with the drug. acs.org A notable target identified is dipeptidyl-peptidase IV (DPP IV), a bile canalicular plasma membrane protein. acs.org

Table 1: Summary of Proteins Forming Covalent Adducts with Diclofenac acyl-D-glucuronide

Protein Location Adduction Mechanism References
UGT1A9 Endoplasmic Reticulum Acyl Migration / Glycation nih.gov, researchgate.net, oup.com
UGT2B7 Endoplasmic Reticulum Acyl Migration / Glycation nih.gov, researchgate.net, oup.com
Albumin Plasma Acyl Migration / Glycation nih.gov
Dipeptidyl-peptidase IV (DPP IV) Bile Canalicular Membrane Not specified acs.org

Interaction with Drug Transporter Proteins

The disposition and clearance of DAG are heavily reliant on various drug transporter proteins. Its characterization as a substrate for these transporters is crucial for understanding its pharmacokinetics. nih.govcapes.gov.brfrontiersin.org

DAG has been identified as a substrate for several members of the Organic Anion Transporter (OAT) family, which are primarily expressed in the kidney and play a key role in renal drug excretion. nih.govcapes.gov.brresearchgate.netfunakoshi.co.jp

OAT1 (SLC22A6), OAT2 (SLC22A7), OAT3 (SLC22A8), and OAT4 (SLC22A11): In vitro studies have demonstrated that DAG is a substrate for OAT1, OAT2, OAT3, and OAT4. nih.govcapes.gov.brfunakoshi.co.jp The affinity of DAG for these transporters varies, with reported Michaelis-Menten constants (Km) indicating it is a substrate for all four. nih.govcapes.gov.brfunakoshi.co.jp

OATPs are uptake transporters primarily located in the liver, mediating the transport of a wide range of compounds from the blood into hepatocytes.

OATP1B1 (SLCO1B1) and OATP2B1 (SLCO2B1): DAG has been characterized as a substrate for both OATP1B1 and OATP2B1. nih.govcapes.gov.brfrontiersin.orgatlantisbioscience.com These transporters are important for the hepatic uptake of DAG from the systemic circulation. nih.govcapes.gov.br

MRPs are efflux transporters that mediate the transport of drugs and their metabolites out of cells, for instance, into the bile or back into the bloodstream.

MRP2 (ABCC2) and MRP3 (ABCC3): DAG is a well-established substrate for both MRP2 and MRP3. nih.govcapes.gov.bratlantisbioscience.comresearchgate.nethelsinki.fivulcanchem.com MRP2 is located on the canalicular (apical) membrane of hepatocytes and mediates the excretion of substrates into the bile. researchgate.net MRP3 is found on the basolateral membrane of hepatocytes and can efflux substrates back into the sinusoidal blood. researchgate.net The transport of DAG by these proteins is a key step in its hepatic and subsequent systemic clearance. researchgate.net

Table 2: Kinetic Parameters of this compound with Human Drug Transporters

Transporter Family Location Km (µM) References
OAT1 OAT Kidney (Basolateral) 60.2 - 244 nih.gov, capes.gov.br, researchgate.net, funakoshi.co.jp
OAT2 OAT Kidney, Liver (Basolateral) 8.6 nih.gov, capes.gov.br, researchgate.net, funakoshi.co.jp
OAT3 OAT Kidney (Basolateral) 112 nih.gov, capes.gov.br, researchgate.net, researchgate.net
OAT4 OAT Kidney (Apical) 103.9 - 207 nih.gov, capes.gov.br, researchgate.net, funakoshi.co.jp
OATP1B1 OATP Liver (Basolateral) 34 nih.gov, capes.gov.br, researchgate.net
OATP2B1 OATP Liver, Intestine (Basolateral) 105 atlantisbioscience.com, nih.gov, capes.gov.br, researchgate.net
MRP2 MRP Liver (Canalicular), Kidney (Apical) 145 nih.gov, capes.gov.br, researchgate.net
MRP3 MRP Liver (Basolateral) 196 atlantisbioscience.com, nih.gov, capes.gov.br, researchgate.net

Interaction with Breast Cancer Resistance Protein (BCRP)

It is noteworthy that while BCRP transports this compound, exploratory studies in Bcrp knockout mice showed that its absence did not significantly alter the biliary excretion of this metabolite, suggesting the involvement of other transporters in this process. nih.gov

Influence of pH on Transporter Activity for this compound

The activity of transporters for this compound can be significantly influenced by the surrounding pH. This is particularly relevant for transporters like OATP2B1, which is expressed in the intestine and liver where pH conditions can vary. atlantisbioscience.com

In vitro studies using HEK-OATP2B1 cells demonstrated that the uptake of this compound is pH-dependent. At a more acidic pH of 6.0, which can be found in the intestinal microclimate, the maximal transport velocity (V_max) and passive diffusion (P_dif) were significantly higher compared to the more neutral pH of 7.4, which is typical of the liver environment. atlantisbioscience.com This suggests that the acidic environment of the intestine may facilitate the uptake of this compound into enterocytes. atlantisbioscience.com The rearrangement of this compound isomers is also known to be affected by pH changes, which can occur as the metabolite moves through the gastrointestinal tract. nih.gov

Table 1: Kinetic Parameters of this compound Uptake by OATP2B1 at Different pH Values

ParameterpH 6.0pH 7.4
V_max (pmol/min per mg) Statistically higher17.6 ± 1.5
K_m (µM) Not specified14.3 ± 0.1
P_dif (pmol/min per mg) Statistically higher0.0245 ± 0.0030

Data sourced from in vitro studies with HEK-OATP2B1 cells. atlantisbioscience.com

Enzymatic Interactions beyond Conjugation

Substrate for Bacterial Beta-Glucuronidase and Aglycone Release

This compound, after being excreted into the bile and reaching the intestine, can be hydrolyzed by bacterial β-glucuronidases. researchgate.netnih.govnih.gov These enzymes, produced by the gut microbiota, cleave the glucuronide moiety, releasing the parent drug, diclofenac (the aglycone). nih.govnih.gov In vitro experiments have confirmed that this compound is an excellent substrate for purified Escherichia coli β-D-glucuronidase. nih.govnih.gov

This deconjugation process is significant as it can lead to the reabsorption of diclofenac in the intestine, a process known as enterohepatic circulation. The release of the potentially harmful aglycone in the gut lumen has been implicated in the enteropathy associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govcapes.gov.br The enzymatic hydrolysis of this compound by bacterial β-glucuronidase can be inhibited, with one study reporting a concentration-dependent inhibition with an IC_50 value of approximately 164 nM by a specific inhibitor. nih.govnih.gov

Potential for Enzyme Inhibition (e.g., Superoxide (B77818) Dismutase, Cyclooxygenase)

This compound itself exhibits inhibitory activity against certain enzymes, suggesting it is not an inert metabolite. nih.gov Research has shown that it can inhibit cyclooxygenase (COX) enzymes, which are the primary targets of its parent drug, diclofenac. nih.govdrugbank.com

In vitro assays have determined the IC_50 values for the inhibition of COX-1 and COX-2 by this compound to be 0.620 ± 0.105 µM and 2.91 ± 0.36 µM, respectively. nih.gov This finding is notable as COX inhibition can contribute to intestinal ulceration. nih.gov

Furthermore, this compound has been shown to inhibit superoxide dismutase (SOD). nih.gov At a concentration of 1 mM, it caused 100% inhibition of SOD in vitro. nih.gov This inhibition of a key antioxidant enzyme, coupled with the observation that the metabolite can induce a significant increase in reactive oxygen species (ROS), suggests that this compound can contribute to oxidative stress. nih.gov

Table 2: Inhibitory Activity of this compound

EnzymeIC_50 Value (µM)Other Notable Findings
Cyclooxygenase-1 (COX-1) 0.620 ± 0.105-
Cyclooxygenase-2 (COX-2) 2.91 ± 0.36-
Superoxide Dismutase (SOD) Not specified (100% inhibition at 1 mM)Suggests induction of oxidative stress.

Data sourced from in vitro pharmacological screenings. nih.gov

Sequential Oxidative Metabolism of this compound (e.g., by CYP2C8)

Following its formation, this compound can undergo further metabolism, specifically oxidative metabolism. In vitro studies using recombinant enzymes have demonstrated that cytochrome P450 2C8 (CYP2C8) can catalyze the hydroxylation of this compound. nih.govresearchgate.netmdpi.com This reaction leads to the formation of 4'-hydroxydiclofenac (B1664172) acyl glucuronide. nih.gov

Synthetic Pathways and Precursors of Diclofenac Acyl D Glucuronide

Chemical Synthesis Methodologies for Diclofenac (B195802) Acyl-D-Glucuronide

The primary route for synthesizing Diclofenac Acyl-D-glucuronide involves a multi-step process that includes the esterification of diclofenac with a protected glucuronic acid derivative, followed by deprotection to yield the final product.

A key step in the synthesis of this compound is the Mitsunobu reaction. nih.govacs.orgresearchgate.net This reaction facilitates the esterification of the carboxylic acid group of diclofenac with a hydroxyl group on a protected glucuronate molecule. nih.govacs.orgresearchgate.net In a typical procedure, diclofenac (as the free acid) is reacted with allyl glucuronate in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govacs.orgwikipedia.org The reaction proceeds via the formation of a betaine (B1666868) intermediate from the interaction of triphenylphosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol for nucleophilic attack by the carboxylate of diclofenac, leading to the formation of the desired ester with an inversion of stereochemistry at the alcohol carbon. wikipedia.org The use of allyl glucuronate is advantageous as the allyl protecting group can be selectively removed under mild conditions in a subsequent step. researchgate.net This approach has been successfully employed to produce Diclofenac Acyl-β-D-glucuronide allyl ester, a key intermediate in the synthesis of the final metabolite. medchemexpress.combiomol.comscbt.com

Following the Mitsunobu reaction, the allyl group protecting the carboxylic acid of the glucuronide moiety must be removed to yield the final this compound. nih.govacs.org A common and effective method for this deprotection is a palladium-catalyzed reaction. nih.govacs.org The process typically involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger like morpholine. nih.govacs.orgnih.gov The palladium catalyst facilitates the cleavage of the allyl ester, resulting in the formation of the free carboxylic acid of the glucuronide. nih.govacs.org This mild and efficient deprotection strategy is crucial for obtaining the pure this compound in good yield. nih.govacs.org

Synthesis of Related Analogs and Derivatives

To investigate the structure-activity relationships and to develop safer alternatives to diclofenac, various analogs and derivatives have been synthesized. These efforts have focused on modifying the diclofenac structure to reduce the formation of its reactive metabolites, including the acyl glucuronide.

Research has focused on designing and synthesizing diclofenac analogs with reduced potential for forming reactive metabolites like the acyl glucuronide and quinone imines. nih.govresearchgate.netnih.govacs.orgacs.org One strategy involves introducing fluorine atoms at various positions on the diclofenac molecule. nih.govresearchgate.netnih.govacs.org For instance, fluorination at the 5- and 4'-positions of the aromatic rings was explored to block the sites of oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.netnih.govacs.org Another approach involves replacing the carboxylic acid group of diclofenac with bioisosteres, such as sulfonic acid, sulfonamide, or tetrazole groups, to prevent glucuronidation altogether. nih.govresearchgate.netnih.govacs.org Additionally, introducing fluorine at the benzylic position has been shown to confer resistance to glucuronidation. nih.govresearchgate.netnih.gov The synthesis of these analogs allows for the evaluation of their metabolic stability and potential for reduced toxicity. nih.govresearchgate.netnih.govacs.orgacs.org

Analytical Methodologies and Techniques for Diclofenac Acyl D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Diclofenac (B195802) acyl-D-glucuronide from complex biological samples. The polarity and potential instability of the molecule guide the choice of specific techniques and sample preparation methods.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of Diclofenac acyl-D-glucuronide. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) systems offers significant advantages, including improved resolution, narrower peaks, and faster analysis times compared to conventional HPLC. core.ac.uk

These methods are capable of simultaneously determining diclofenac, its hydroxylated metabolites, and this compound in various biological matrices such as plasma and urine. nih.govresearchgate.net A common approach involves reversed-phase chromatography, utilizing columns like C18 or polar-embedded phases. nih.govacs.org Gradient elution is typically employed with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govacs.org Detection is achieved using a triple quadrupole mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. lew.ro Electrospray ionization (ESI) is commonly used, and depending on the mobile phase pH and analyte characteristics, either positive or negative ion mode may be selected. nih.govlew.ro

Table 1: Examples of LC-MS/MS and UHPLC Parameters for this compound Analysis

Parameter Method 1 acs.org Method 2 nih.gov
System UPLC-MS LC-MS/MS
Column ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm Polar embedded reversed-phase column
Mobile Phase A Water with 0.1% formic acid Water-methanol with formic acid and ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid Not specified
Flow Rate 0.6 mL/min Not specified
Detection Q-IMS-Tof Mass Spectrometer Triple quadrupole mass spectrometry
Ionization Electrospray (Positive Ion Mode) Electrospray (Positive Ion Mode)
Application Kinetic analysis of transacylation Simultaneous determination in mouse plasma

Due to the complexity of biological matrices (e.g., plasma, urine, bile) and the often low concentrations of metabolites, sample preparation is a critical step prior to chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound and related analytes from these samples. core.ac.uk

SPE offers several advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced consumption of organic solvents, better reproducibility, and the potential for automation. analis.com.mychromatographyonline.com The procedure typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net For acidic compounds like diclofenac and its glucuronide metabolite, polymeric reversed-phase sorbents, such as Strata-X, are often employed. core.ac.ukchromatographyonline.com Optimization of the sample pH is crucial for efficient retention on the sorbent. core.ac.uk

Table 2: General Protocol for Solid-Phase Extraction (SPE) of Diclofenac Metabolites

Step Procedure Purpose
1. Conditioning Pass methanol, followed by water (often pH-adjusted) through the SPE cartridge. To activate the sorbent and ensure reproducible interaction with the analyte.
2. Sample Loading Load the pre-treated biological sample (e.g., plasma, acidified seawater) onto the cartridge. To retain the analyte of interest on the solid phase.
3. Washing Rinse the cartridge with a weak solvent (e.g., pure water) to remove salts and polar interferences. To clean the extract without prematurely eluting the target analyte.
4. Elution Elute the analyte using a strong organic solvent (e.g., methanol, acetonitrile). To desorb the purified and concentrated analyte for subsequent analysis.

Spectrometric Approaches for Structural Elucidation and Reactivity Assessment

While chromatography excels at separation and quantification, spectrometry provides the detailed structural information necessary to identify metabolites and understand their chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. researchgate.net It is the definitive method for confirming the chemical structure of synthesized reference standards. acs.org Techniques like 1H NMR and 2D NMR are employed for complete structural assignment. researchgate.net NMR has also been used to study the kinetics of the intramolecular acyl migration of the glucuronide, a process where the diclofenac moiety moves between different hydroxyl positions on the glucuronic acid ring. nih.govacs.org However, measuring these kinetics by NMR can be a time-consuming process requiring significant method development. acs.orgresearchgate.net

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technology is particularly valuable for separating isomeric compounds that are indistinguishable by mass spectrometry alone. acs.orgnih.gov this compound undergoes intramolecular transacylation to form positional isomers (2-O-, 3-O-, and 4-O-acyl isomers). acs.org

Conventional IMS instruments often lack the resolving power to separate these closely related isomers. nih.govresearchgate.net However, recent advancements, particularly the development of cyclic IMS (cIM), have overcome this limitation. acs.orgacs.org In a cyclic IMS device, ions can be passed around the mobility cell multiple times, significantly increasing the path length and achieving the high resolution necessary to separate the this compound isomers. acs.orgnih.gov This capability allows for the rapid analysis of transacylation kinetics, offering a high-throughput alternative to slower LC-based methods. nih.govacs.org The ability to monitor these reactions in real-time without prior chromatographic separation is a significant advantage for reactivity screening. acs.org

Table 3: Comparison of Analytical Techniques for Kinetic Analysis of this compound Transacylation

Feature UPLC-MS acs.org Cyclic IMS (cIM) nih.govacs.org
Principle Chromatographic separation followed by mass detection. Gas-phase separation of isomers based on collision cross-section.
Analysis Speed Slower, requires gradient elution (e.g., ~20 min run time). Much more rapid than LC-MS.
Sample Throughput Lower Higher, allows for real-time monitoring.
Separation Power Good for separating parent drug and major metabolites. High resolution for separating positional isomers.
Primary Use Quantification and kinetic studies. Isomer separation and rapid kinetic analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and confirmation of this compound in complex mixtures. By isolating the precursor ion and subjecting it to fragmentation, a characteristic product ion spectrum is generated, which serves as a structural fingerprint.

A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, corresponding to a mass difference of 176 Da. nsf.gov This neutral loss is a strong indicator for the presence of a glucuronide conjugate. The choice of fragmentation technique can be critical. Collision-Induced Dissociation (CID) is widely used, but for labile molecules like acyl glucuronides, other methods may provide more detailed information. For instance, Electron-Activated Dissociation (EAD) has been shown to be superior for pinpointing the exact site of glucuronidation on the diclofenac molecule. researchgate.net While CID might lead to ambiguous fragmentation, EAD can produce specific fragments that confirm the acyl linkage and rule out other potential conjugation sites, such as N-glucuronidation. researchgate.net

In Vitro Assay Development for Reactivity and Stability Assessments

The development of robust in vitro assays is crucial for characterizing the chemical reactivity and stability of this compound. These assays are designed to predict the metabolite's behavior in vivo, particularly its propensity for acyl migration and covalent binding to macromolecules. Methodologies range from incubations in simple buffer systems to more complex biological matrices, such as human liver microsomes and plasma. springernature.comnih.gov

A primary focus of stability assessment is the phenomenon of acyl migration, where the 1-O-β-acyl isomer rearranges to form more stable, but less reactive, positional isomers (C-2, C-3, and C-4). nih.govresearchgate.net This intramolecular rearrangement is a key pathway for the degradation of the parent 1-O-β isomer under physiological conditions. The stability of this compound is often quantified by its degradation half-life (t½) in buffered solutions at physiological pH (7.4) and temperature (37°C). nih.govliverpool.ac.uk Research has shown that this compound is among the most reactive acyl glucuronides, with a degradation half-life reported to be approximately 0.78 hours (47 minutes) in one study and 54 minutes in another under these conditions. nih.govliverpool.ac.uk

To streamline the assessment process during early drug development, rapid in vitro screening assays have been developed. nih.gov These methods often measure the rate of acyl migration rather than the complete degradation profile, providing a faster way to rank compounds based on their potential reactivity.

Table 1: In Vitro Stability of this compound in Buffer This table summarizes key findings from in vitro stability studies.

ParameterIncubation ConditionsValueSource
Degradation Half-life (t½)0.1M Phosphate Buffer, pH 7.4, 37°C0.78 hours liverpool.ac.uk
Degradation Half-life (t½)0.05 M Potassium Phosphate Buffer, pH 7.4, 37°C54 minutes nih.govresearchgate.net

Assays to evaluate the reactivity of this compound typically focus on its ability to form covalent adducts with nucleophiles, mimicking its interaction with proteins and other endogenous molecules. researchgate.netresearchgate.net These assays often involve incubating the metabolite with trapping agents like glutathione (B108866) (GSH) or with model proteins such as human serum albumin (HSA). nih.govliverpool.ac.uknih.gov

Studies have demonstrated that this compound reacts with glutathione to form a thioester conjugate, Diclofenac-S-acyl-glutathione. nih.govresearchgate.net The formation of this conjugate can be monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In one in vitro study, the incubation of 100 µM this compound with 10 mM glutathione at pH 7.4 and 37°C resulted in the linear formation of Diclofenac-S-acyl-glutathione at a rate of 3 µM/hour. nih.govresearchgate.net Further investigations have compared the reactivity of this compound to its thioester conjugate by reacting both with N-acetylcysteine (NAC). These experiments revealed that the Diclofenac-S-acyl-glutathione thioester is significantly more reactive than the parent glucuronide. nih.govresearchgate.net

The covalent binding of this compound to proteins like HSA has also been confirmed through in vitro incubations. liverpool.ac.uknih.gov The extent of this binding is shown to be dependent on both the concentration of the metabolite and the incubation time. liverpool.ac.uk These assays confirm that the 1-O-β isomer is responsible for forming transacylation adducts with nucleophilic amino acid residues, such as lysine (B10760008), on the protein. liverpool.ac.uk

Table 2: In Vitro Reactivity of this compound This table presents detailed findings from in vitro reactivity assessments.

Assay TypeReactants & ConditionsFindingSource
Glutathione Trapping100 µM this compound + 10 mM GSH (pH 7.4, 37°C)Linear formation of Diclofenac-S-acyl-glutathione at 3 µM/hour. nih.govresearchgate.net
Comparative Reactivity100 µM this compound vs. 100 µM Diclofenac-S-acyl-glutathione with 10 mM NACDiclofenac-S-acyl-glutathione was found to be nearly 200-fold more reactive than the glucuronide. researchgate.net
Protein Covalent BindingIncubation of this compound with Human Serum Albumin (HSA)Covalent modification of lysine residues was identified and found to be concentration and time-dependent. liverpool.ac.uk

Computational and in Silico Studies of Diclofenac Acyl D Glucuronide

Molecular Modeling of Acyl Glucuronide Transformations

Molecular modeling techniques have provided significant insights into the intramolecular reactions of diclofenac (B195802) acyl-D-glucuronide. These transformations primarily involve acyl migration, where the diclofenac moiety moves from the C1 position of the glucuronic acid to other hydroxyl groups, and hydrolysis, which cleaves the ester bond to release free diclofenac.

Density Functional Theory (DFT) for Transition State Analysis and Activation Energy Calculation

Density Functional Theory (DFT) has been a important tool for modeling the transacylation reactions of acyl glucuronides. researchgate.netrsc.org By calculating the energies of the ground states, transition states, and products of these reactions, researchers can determine the activation energy, which is a key indicator of reaction rate.

Studies on a series of phenylacetic acid acyl glucuronides, which serve as structural surrogates for more complex drug metabolites like diclofenac acyl-D-glucuronide, have demonstrated a strong correlation between the DFT-calculated activation energy for the initial 1-β to 2-O-acyl migration and the experimentally observed degradation rate. researchgate.netliverpool.ac.uk This suggests that acyl migration is the rate-determining step in the degradation of these compounds under physiological conditions. mdpi.com For instance, the calculated activation energy for the transacylation of four substituted phenylacetic acid 1-β-O-acyl glucuronides showed a robust correlation with their in vitro degradation rates. rsc.org

Furthermore, DFT calculations have been employed to rationalize the competition between acyl migration and hydrolysis. researchgate.net These theoretical models indicate that while acyl migration is kinetically favored, hydrolysis is the thermodynamically favored process. researchgate.net Differences in optimized geometries, particularly in hydrogen bonding patterns, between different acyl glucuronide isomers and their transition states can help explain the observed differences in reactivity. researchgate.netrsc.org

In Silico Prediction of Acyl Glucuronide Reactivity

The inherent instability of acyl glucuronides makes their synthesis and experimental reactivity assessment challenging. researchgate.netnih.gov Consequently, in silico models that can predict their reactivity early in the drug development process are highly valuable.

Correlation with Methyl Ester Hydrolysis Half-Life

A significant breakthrough in predicting acyl glucuronide reactivity was the establishment of a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester. researchgate.netnih.gov Methyl esters are generally more stable and easier to synthesize than their acyl glucuronide counterparts, making this a practical surrogate for initial reactivity screening. researchgate.netnih.gov This correlation allows for a much broader chemical space to be investigated for potential reactivity liabilities without the need for complex acyl glucuronide synthesis. researchgate.net

Table 1: Correlation of Half-Lives for Reactivity Prediction

Compound Type Property Measured Utility
Acyl Glucuronide Degradation Half-Life (t½) Direct measure of reactivity, but synthetically challenging.

Integration of NMR Chemical Shifts and Steric Descriptors in Predictive Models

To further refine in silico predictions and eliminate the need for any kinetic measurements, quantitative structure-property relationship (QSPR) models have been developed. These models integrate calculated molecular descriptors with experimental data to predict reactivity.

A successful approach has been the development of partial least squares (PLS) models that correlate the methyl ester hydrolysis half-life with the predicted ¹³C NMR chemical shift of the carbonyl carbon and various steric descriptors. researchgate.netnih.gov The ¹³C NMR chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment around the ester linkage, which is a key determinant of its susceptibility to nucleophilic attack. liverpool.ac.uk Steric descriptors, such as Taft E parameters, account for the influence of the molecular structure around the reactive center on the rate of degradation. liverpool.ac.uk These completely in silico models offer a rapid and cost-effective method to rank the reactivity of carboxylic acid-containing drug candidates at the earliest stages of drug design. nih.gov

Structure-Property Relationships for Degradation and Reactivity

The degradation and reactivity of this compound are governed by specific structure-property relationships. The rate of intramolecular acyl migration, the primary degradation pathway, is highly dependent on the stereochemistry and substitution pattern of the aglycone (the diclofenac moiety).

For many 2-arylpropanoic acid NSAIDs, the R-diastereomers of their acyl glucuronides tend to have longer half-lives in buffer solutions. mdpi.com However, in the case of alminoprofen, a structurally related NSAID, the R-isomer of its acyl glucuronide was found to degrade approximately twice as fast as the S-isomer. acs.orgnih.gov This highlights the subtle interplay of steric and electronic factors in determining reactivity.

Studies on phenylacetic acid acyl glucuronides have shown that substitution at the α-carbon significantly impacts the degradation rate. Unsubstituted phenylacetic acid acyl glucuronide has the fastest degradation half-life, while mono- and di-methylation at the α-carbon progressively slow the reaction. rsc.org

Table 2: Degradation Half-Lives of Phenylacetic Acid Acyl Glucuronides

Compound Substitution Degradation Half-Life (t½) at pH 7.4
Phenylacetic acid acyl glucuronide Unsubstituted 0.49 hours rsc.org
(R)-α-Methylphenylacetic acid acyl glucuronide Mono-methylated 0.89 hours rsc.org
(S)-α-Methylphenylacetic acid acyl glucuronide Mono-methylated 1.46 hours rsc.org

Q & A

Q. Table 1. Key Stability Parameters for DAG in Biological Samples

ParameterConditionImpact on StabilityMitigation Strategy
pH>7.0Accelerated hydrolysisAcidify samples to pH 4.0–5.0
Temperature>-20°CIsomerizationStore at -80°C
Freeze-Thaw Cycles>3 cyclesDegradation (≤15% loss)Aliquot samples

Q. Table 2. Comparison of DAG Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
Mitsunobu Coupling65–75>98Scalable (>100 mg)
Enzymatic Synthesis30–4090–95Avoids harsh reagents

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